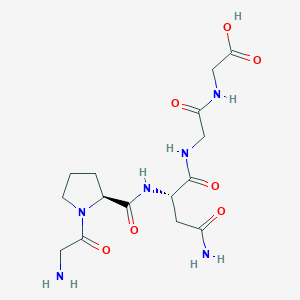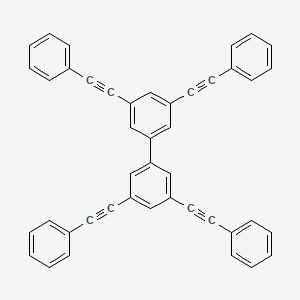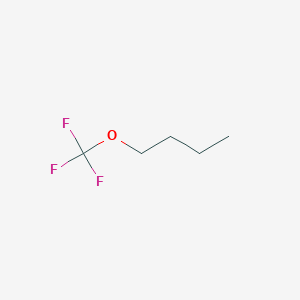
1-(Trifluoromethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethoxy)butane is an organic compound with the molecular formula C5H9F3O. It consists of a butane backbone with a trifluoromethoxy group attached to the first carbon atom. This compound is part of the broader class of trifluoromethyl ethers, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1-(Trifluoromethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Medicine: It is investigated for its potential use in drug development due to its stability and lipophilicity.
Industry: The compound is used in the development of new materials with enhanced properties
Wirkmechanismus
The mechanism by which 1-(Trifluoromethoxy)butane exerts its effects is primarily through its interaction with molecular targets in biological systems. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethoxy)butane can be compared with other trifluoromethyl ethers, such as:
- Trifluoromethyl methyl ether
- Trifluoromethyl ethyl ether
- Trifluoromethyl propyl ether
These compounds share the trifluoromethoxy group but differ in their alkyl chain lengths. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from these similar compounds .
Eigenschaften
CAS-Nummer |
214127-02-3 |
|---|---|
Molekularformel |
C5H9F3O |
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
1-(trifluoromethoxy)butane |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4-9-5(6,7)8/h2-4H2,1H3 |
InChI-Schlüssel |
JTNNVZKEKJAWNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


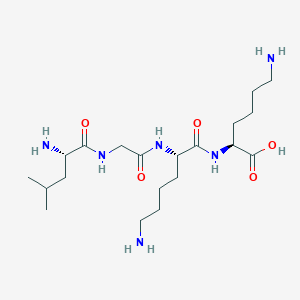
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
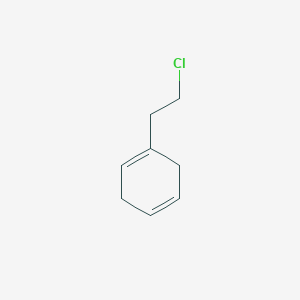
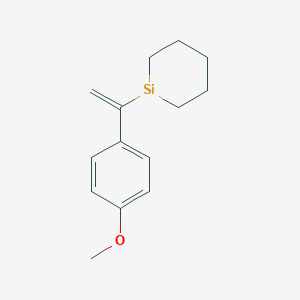
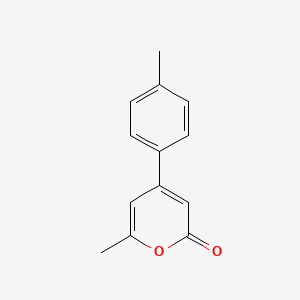
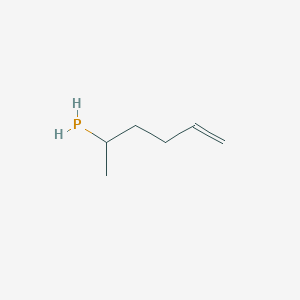
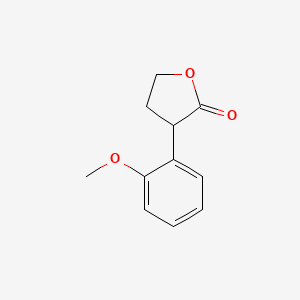
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
![4-[(benzyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B14248021.png)


![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
